

physical and chemical properties of 2-Chloroethyl p-toluenesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322

[Get Quote](#)

An In-depth Technical Guide to **2-Chloroethyl p-toluenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-Chloroethyl p-toluenesulfonate**. The information is intended for professionals in research and development who utilize this versatile reagent in organic synthesis.

Introduction

2-Chloroethyl p-toluenesulfonate, also known as 2-chloroethyl tosylate, is an organic compound widely used in chemical synthesis.^[1] It belongs to the family of sulfonate esters. The presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, makes this compound a potent alkylating agent. This property is fundamental to its role in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and agrochemicals. Its utility lies in its ability to introduce a 2-chloroethyl group into a target molecule through nucleophilic substitution reactions.

Physical and Chemical Properties

2-Chloroethyl p-toluenesulfonate is typically a clear, colorless to yellow liquid at room temperature.^{[2][3][4]} It is characterized by its insolubility in water and solubility in organic

solvents like benzene, chloroform, and methanol.[\[2\]](#)

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	<chem>C9H11ClO3S</chem>	[1] [2] [4]
Molecular Weight	234.70 g/mol	[5] [6]
Appearance	Clear colorless to pale yellow liquid	[2] [3] [4]
Melting Point	157-161 °C	[7] [2]
Boiling Point	153 °C at 0.3 mmHg	[2] [6]
Density	1.294 g/mL at 25 °C	[2] [6]
Refractive Index (n ²⁰ /D)	1.529	[2] [6]
Flash Point	>110 °C (>230 °F)	[7] [2] [3]
Vapor Pressure	4.87 x 10 ⁻⁶ mmHg at 25 °C	[2]
Solubility	Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in Benzene.	[2]
Storage Temperature	2-8 °C	[2] [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloroethyl p-toluenesulfonate**.

Technique	Data	Source(s)
¹ H NMR	$\delta=7.81$ (d, 2H), 7.37 (d, 2H), 4.23 (t, 2H), 3.66 (t, 2H), 2.46 (s, 3H)	[5]
¹³ C NMR	Spectra available, specific peak data not detailed in search results.	[8]
Mass Spectrometry (MS)	Spectra available, specific m/z data not detailed in search results.	[8]
Infrared (IR) Spectroscopy	Spectra available, specific peak data not detailed in search results.	[9][8]

Chemical Reactivity and Applications

The primary chemical utility of **2-Chloroethyl p-toluenesulfonate** stems from its function as an alkylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an $S_{n}2$ mechanism.[10] This reaction involves a "backside attack" by a nucleophile, resulting in the inversion of stereochemistry at the reaction center.[11]

It is a key reactant for the synthesis of various organic compounds, including triphenylethanamine and fluorinated carbazole derivatives.[1] The compound is incompatible with strong oxidizing agents and strong bases.[3][12]

$S_{n}2$ Reaction Mechanism

The diagram below illustrates the generalized $S_{n}2$ reaction mechanism where a nucleophile (Nu^-) attacks **2-Chloroethyl p-toluenesulfonate**.

Caption: $S_{n}2$ reaction of **2-Chloroethyl p-toluenesulfonate** with a nucleophile.

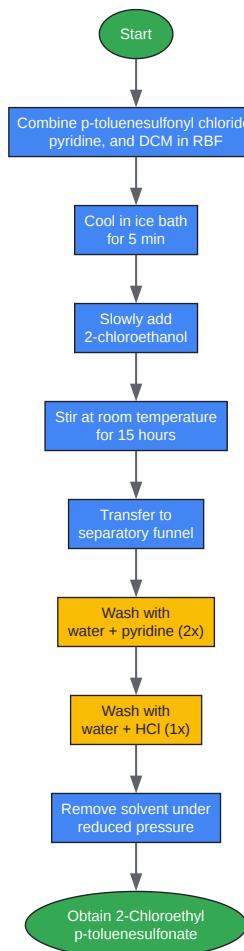
Experimental Protocols

Synthesis of 2-Chloroethyl p-toluenesulfonate

This protocol describes a common method for the synthesis of **2-Chloroethyl p-toluenesulfonate** from p-toluenesulfonyl chloride and 2-chloroethanol.[\[5\]](#)[\[13\]](#)

Materials and Equipment:

- p-Toluenesulfonyl chloride
- 2-Chloroethanol
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Water
- 1 L Round-bottom flask (RBF)
- 1 L Separatory funnel
- Ice bath
- Magnetic stirrer
- Rotary evaporator


Procedure:

- Reaction Setup: Place the 1 L round-bottom flask in an ice bath. Add 180 mL of dichloromethane (DCM), followed by 172 g (0.884 mol) of p-toluenesulfonyl chloride and 59 g (0.75 mol) of pyridine.[\[5\]](#) Stir the mixture for approximately 5 minutes.
- Addition of Alcohol: Slowly add 40.3 g (0.496 mol) of 2-chloroethanol to the stirring mixture.
[\[5\]](#)

- Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 15 hours.[5]
- Workup - Washing: Pour the reaction mixture into a 1 L separatory funnel. Wash the organic phase twice with a solution of 300 mL water and 50 mL pyridine.[5] Following this, wash again with a solution of 300 mL water and 75 mL of 36% wt aq. HCl.[5] Discard the aqueous phase after each wash.
- Isolation: Remove the solvent (DCM) from the organic phase at reduced pressure using a rotary evaporator. The resulting product is a faint yellow, thick syrup.[5]

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloroethyl p-toluenesulfonate**.

Safety and Handling

Proper handling of **2-Chloroethyl p-toluenesulfonate** is essential due to its hazardous nature. It is classified as harmful if swallowed.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Safety Aspect	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6] [15]
Hazard Statements	H302: Harmful if swallowed	[6] [14]
Precautionary Statements	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[14] [15]
Personal Protective Equipment (PPE)	Eyeshields, face shields, protective gloves, and suitable respirator.	[12]
Storage	Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended temperature: 2-8°C.	[2] [14]
Incompatibilities	Strong oxidizing agents, strong bases.	[3] [12]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[3] [14]

First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][12]
- Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[3][12]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][12]
- Ingestion: Clean mouth with water and get medical attention.[3][12] Do not induce vomiting. [14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]
- 6. 2-Chloroethyl p-toluenesulfonate 97 80-41-1 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) 13C NMR spectrum [chemicalbook.com]
- 9. Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | C9H11ClO3S | CID 6639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fishersci.com [fishersci.com]
- 13. prepchem.com [prepchem.com]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloroethyl p-toluenesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146322#physical-and-chemical-properties-of-2-chloroethyl-p-toluenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com